molecular formula C16H18N4OS B6447215 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2548983-88-4

6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6447215
CAS RN: 2548983-88-4
M. Wt: 314.4 g/mol
InChI Key: MHYNVIOAPHPKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The specific molecular structure of “this compound” would require more specific information or computational modeling to determine.

Scientific Research Applications

6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has been studied for its potential applications in scientific research. It has been used as a probe for biochemical and physiological processes, such as the regulation of gene expression and protein folding. Additionally, this compound has been studied for its potential use in drug discovery, as a therapeutic agent, and as a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole in laboratory experiments is its ability to interact with specific proteins in the body, leading to changes in the structure and function of these proteins. Additionally, this compound has been shown to be relatively stable, making it suitable for use in long-term studies. However, there are some limitations to using this compound in laboratory experiments, such as the need to use an inert atmosphere for the synthesis, and the need to purify the product by column chromatography and recrystallization.

Future Directions

There are a number of potential future directions for the study of 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. These include further exploration of its potential applications in drug discovery, further investigation of its mechanism of action, further studies of its biochemical and physiological effects, and further studies of its potential use in the treatment of various types of cancer. Additionally, further research into the stability of this compound, and the development of improved methods for its synthesis and purification, could be beneficial. Finally, further studies of its potential use as a probe for biochemical and physiological processes could lead to a better understanding of the mechanisms involved in these processes.

Synthesis Methods

The synthesis of 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves the reaction of this compound-2-thione with anhydrous hydrogen fluoride. The reaction is carried out in an inert atmosphere, and yields a product with an overall yield of approximately 95%. The product is then purified by column chromatography and recrystallization to obtain pure this compound.

properties

IUPAC Name

6-ethoxy-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-2-21-13-3-4-14-15(7-13)22-16(18-14)20-9-12(10-20)8-19-6-5-17-11-19/h3-7,11-12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYNVIOAPHPKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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